molecular formula C11H7ClF3N B1428937 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline CAS No. 1344242-18-7

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1428937
CAS No.: 1344242-18-7
M. Wt: 245.63 g/mol
InChI Key: GMHAVEWYIIPDQM-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline (CAS 1344242-18-7) is an organic compound with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol . This solid quinoline derivative is characterized by the presence of chloro, methyl, and trifluoromethyl substituents on its bicyclic aromatic structure, which defines its physicochemical properties and makes it a valuable intermediate in synthetic chemistry . Quinoline is a privileged scaffold in medicinal chemistry and drug discovery . The core quinoline structure is found in many natural products and pharmaceuticals, and its derivatives exhibit a wide spectrum of pharmacological activities . These include antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on the quinoline ring, particularly the presence of a trifluoromethyl group, is known to be a key structural feature in many bioactive molecules . For instance, the 2-trifluoromethyl quinoline skeleton is a core structure in many pharmaceutical molecules and natural products, and similar compounds have been investigated for their in vitro antifungal activities against pathogens like Fusarium graminearum and F. oxysporum . Furthermore, chloromethyl and halogenated quinoline derivatives serve as vital synthetic intermediates for constructing more complex molecules studied for their DNA-intercalating properties and potential as anticancer agents . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAVEWYIIPDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Chlorination of Quinoline Derivatives

Method Overview:
This approach involves starting from quinoline derivatives or related intermediates and introducing the chlorinated and trifluoromethyl groups through chlorination and substitution reactions.

Key Process:

  • Reacting β-(o-trifluoromethylanilino)-propanoic acid with chlorinating agents such as phosphorus oxychloride in the presence of iodine, which facilitates the formation of the desired quinoline core with trifluoromethyl substitution at the 2-position and chlorine at the 4-position.

Reaction Conditions:

  • Chlorination agent: phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.
  • Oxidizing agent: iodine, cupric chloride, or ferric chloride.
  • Temperature: Typically maintained around 93-95°C during chlorination.
  • Solvent: Often carried out in excess chlorinating reagent, with subsequent work-up involving water and purification steps.

Research Findings:

  • Yields of up to 80% for the direct synthesis from β-(o-trifluoromethylanilino)-propanoic acid.
  • The process avoids formation of unstable intermediates such as 4-oxo-tetrahydroquinolines, which are prone to decomposition in hot acid media.
  • The process is more efficient compared to multi-step methods, reducing the number of steps from five to two, with higher overall yields.

Data Table 1: Summary of Direct Chlorination Method

Parameter Details
Starting Material β-(o-trifluoromethylanilino)-propanoic acid
Chlorinating Agent Phosphorus oxychloride, phosphorus pentachloride, thionyl chloride
Oxidizing Agent Iodine, cupric chloride, ferric chloride
Temperature 93-95°C
Yield Up to 80% from starting acid
Advantages High yield, fewer steps, avoids unstable intermediates

Cyclization of Chloroaniline Derivatives

Method Overview:
This involves cyclizing chloroaniline derivatives with suitable acids or derivatives, followed by chlorination to introduce the trifluoromethyl group.

Key Process:

  • Cyclization of 3-(chloroanilino)-propanoic acid with polyphosphoric acid yields 4-oxo-chloro-1,2,3,4-tetrahydroquinoline intermediates.
  • Subsequent chlorination in presence of oxidants produces the target compound.

Research Findings:

  • This multi-step process requires five steps with lower overall yields compared to direct methods.
  • The process is more complex and less efficient but useful when specific intermediates are needed.

Data Table 2: Cyclization-Based Synthesis

Parameter Details
Starting Material 3-(Chloroanilino)-propanoic acid
Key Reagents Polyphosphoric acid, chlorinating agents
Number of Steps 5
Yield Inferior compared to direct methods (~63% in 2 steps)
Advantages Suitable for specific derivatives

Functional Derivative Pathways

Method Overview:
Preparation of quinoline derivatives via functionalization of known precursors such as quinoline-2-carboxylates or phenyl quinolines.

Research Findings:

  • Synthesis of 4-chloro-3-methylphenyl quinoline-2-carboxylate involves reaction of quinoline-2-carboxylate with 4-chloro-3-methylphenol in phosphorus oxychloride.
  • The process yields approximately 60-70% of the desired ester, which can be further modified.

Data Table 3: Esterification Method

Parameter Details
Starting Material Quinoline-2-carboxylate and 4-chloro-3-methylphenol
Reagent Phosphorus oxychloride
Reaction Time 8 hours at 353-363 K
Yield 60-70%
Purification Recrystallization from ethanol

Summary of Research Findings and Comparative Data

Method Number of Steps Typical Yield Advantages Limitations
Direct chlorination from acid derivatives 2 Up to 80% High efficiency, fewer steps, avoids unstable intermediates Requires specific starting materials
Cyclization of chloroaniline derivatives 5 ~63% in 2 steps Suitable for complex derivatives Multi-step, lower overall yield
Esterification of quinoline-2-carboxylate 1-2 60-70% Good for functionalized derivatives Limited to ester intermediates

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial and Antiparasitic Activity
Research indicates that quinoline derivatives, including 4-chloro-3-methyl-2-(trifluoromethyl)quinoline, exhibit significant antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of various bacteria and fungi, suggesting potential as new antibiotics . Additionally, quinoline derivatives have shown promise against Plasmodium falciparum, the causative agent of malaria, with some exhibiting low nanomolar activity against drug-resistant strains.

2. Anticancer Properties
The compound is also being investigated for its anticancer potential. It serves as a precursor in the synthesis of various anti-cancer agents, with structure-activity relationship (SAR) studies highlighting modifications that enhance efficacy against cancer cells . The incorporation of trifluoromethyl groups is believed to improve metabolic stability and biological activity, making these derivatives valuable in cancer research.

Agricultural Applications

1. Agrochemicals
this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its fluorinated structure enhances the effectiveness of these chemicals by improving their stability and bioavailability in agricultural applications . Research has shown that such compounds can significantly increase crop yields by providing better protection against pests and diseases.

Material Science Applications

1. Development of Advanced Materials
In material science, this compound is used to synthesize advanced materials such as polymers and coatings. The unique chemical properties imparted by the trifluoromethyl group contribute to enhanced performance characteristics like increased durability and resistance to environmental factors . These materials are valuable in various industrial applications where chemical stability is crucial.

Analytical Chemistry Applications

1. Chromatography
this compound is employed in analytical chemistry for its utility in chromatography techniques. It aids in the separation and identification of complex mixtures, which is essential for quality control and research purposes . Its distinct chemical properties allow for improved resolution in chromatographic analyses.

Case Studies

1. Antimicrobial Efficacy
A study published in RSC Advances evaluated several synthesized derivatives of quinolines for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with the trifluoromethyl group demonstrated significant inhibition at low concentrations, suggesting their potential as future antituberculosis agents .

2. Antimalarial Research
In another investigation focused on antimalarial efficacy, derivatives similar to this compound were tested against chloroquine-resistant strains of malaria parasites. The results indicated that modifications to the quinoline core could enhance activity significantly, supporting further development for therapeutic use .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the quinoline core significantly impacts reactivity and bioactivity. Key comparisons include:

Compound Substituents Key Properties/Effects Reference
4-Chloro-2,8-bis(trifluoromethyl)quinoline (136) 4-Cl, 2-CF₃, 8-CF₃ Exhibits high synthetic yield (98%) via PPA and POCl₃; antiplasmodial activity (IC₅₀ ~8–31 μM) but no significant advantage over simpler analogs .
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ Positional isomer of the target compound; CF₃ at position 6 may alter electronic distribution and steric interactions compared to position 2 .
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline 6-Cl, 2-cyclopropyl, 4-CF₃ Cyclopropyl group introduces steric bulk, potentially affecting receptor binding. Used as a reference standard in pharmaceutical applications .
4,5-Dichloro-2-(trifluoromethyl)quinoline 4-Cl, 5-Cl, 2-CF₃ Dual chloro substituents enhance electrophilicity; synthesized via regioselective crystallization (2:3 ratio with 4,7-dichloro isomer) .

Key Insight : The trifluoromethyl group’s position (e.g., 2 vs. 6 or 8) modulates electron-withdrawing effects and steric hindrance. For instance, 2-CF₃ in the target compound may enhance π-stacking interactions in biological targets compared to 6-CF₃ .

Pharmacological Activity

  • Antiviral Potential: Fluorinated quinolines, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline, demonstrate high selectivity indices (SI >10) against SARS-CoV-2, attributed to fluorine’s electronegativity and hydrophobic CF₃ interactions .
  • Receptor Modulation: In α3β4 nicotinic receptor studies, 2-CF₃-substituted quinolines (e.g., compound 16) showed 3-fold higher potency (IC₅₀ = 0.34 μM) than non-fluorinated analogs, highlighting the role of CF₃ in ligand-receptor binding .

Contradiction: While suggests quinoline core substituents are less critical for antimalarial activity, emphasizes the importance of CF₃ positioning for receptor affinity, indicating target-specific effects .

Physical Properties

  • Melting Points: 4,5-Dichloro-2-(trifluoromethyl)quinoline melts at 95–97°C, while its 4,7-dichloro isomer is a low-melting solid (41°C), illustrating how substituent positions affect crystallinity .
  • Solubility: Trifluoromethyl groups generally enhance lipid solubility, but adjacent substituents (e.g., 3-methyl in the target compound) may reduce aqueous solubility compared to analogs like 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline .

Biological Activity

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring both chlorine and trifluoromethyl groups, suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF3NC_{10}H_6ClF_3N. Its structural characteristics include:

  • Chlorine atom at the 4-position.
  • Methyl group at the 3-position.
  • Trifluoromethyl group at the 2-position.

This unique combination is believed to influence its biological activity by enhancing lipophilicity and potentially altering receptor interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar trifluoromethylated quinolones demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Chloramphenicol50S. aureus
AmpicillinTBDS. aureus

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. Research into related compounds has shown that modifications in the quinoline structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance, some studies have reported that trifluoromethylated quinolines induce apoptosis in cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. The presence of the trifluoromethyl group is known to increase the lipophilicity of compounds, which may enhance their ability to penetrate cell membranes and interact with intracellular targets .

Key observations from SAR studies include:

  • Substituent Size : Smaller substituents at specific positions on the quinoline ring often correlate with increased antibacterial potency.
  • Halogen Effects : The introduction of halogens (like chlorine or fluorine) can significantly alter the pharmacokinetic properties and biological activity.

Case Studies

  • Antibacterial Efficacy : A study evaluated various trifluoromethylated quinolones, finding that certain structural modifications led to improved antibacterial activity against resistant strains of bacteria. The study utilized MIC assays to quantify effectiveness, revealing that specific modifications could enhance binding affinity to bacterial DNA gyrase, a common target for quinolone antibiotics .
  • Anticancer Activity : Another investigation focused on a series of quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in colorectal cancer cells, highlighting their potential as therapeutic agents against cancer .

Q & A

Q. Basic

  • NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions. The trifluoromethyl group shows a characteristic triplet in ¹⁹F NMR (~δ -60 to -70 ppm).
  • HRMS : Exact mass analysis (e.g., m/z 245.63 for C₁₁H₇ClF₃N) confirms molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients resolves impurities from byproducts like dehalogenated derivatives .

How can researchers address contradictory data in reaction outcomes, such as unexpected isomeric products?

Advanced
Contradictions often arise from competing reaction pathways. For instance, heating 4-hydroxyquinoline derivatives with chloroacetyl chloride can yield O-acylation products (e.g., ethyl 4-(2-chloroacetoxy)-7-trifluoromethylquinoline-3-carboxylate) or cyclized diones due to nucleophilic attack variability. Mitigation strategies include:

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (>80°C) promote thermodynamically stable isomers.
  • DFT Calculations : Modeling transition states predicts dominant pathways, guiding solvent/catalyst selection to suppress side reactions .

What in vitro models are suitable for evaluating the antitumor potential of this compound?

Q. Advanced

  • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values. Derivatives like 6-methoxy-4-trifluoromethylquinolin-2-amine show sub-µM activity against breast cancer cells .
  • DNA Interaction Studies : Electrophoretic mobility shift assays (EMSAs) assess DNA intercalation or adduct formation, as seen with 4-aminobiphenyl analogs .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., GPR39 or γ-secretase) identifies targets using fluorescence polarization assays .

What computational strategies predict the bioactivity and binding modes of this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors like A₃ adenosine receptors. Trifluoromethyl groups often enhance binding via hydrophobic contacts and fluorine-π interactions .
  • QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity (Cl, CF₃) with cytotoxic activity, guiding structural optimization .
  • MD Simulations : Nanosecond-scale simulations evaluate stability in binding pockets, highlighting conformational flexibility of the quinoline core .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
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4-Chloro-3-methyl-2-(trifluoromethyl)quinoline

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